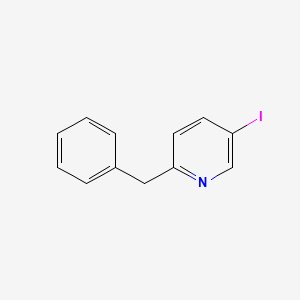
2-Benzyl-5-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-iodopyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The structure of this compound consists of a pyridine ring substituted with a benzyl group at the second position and an iodine atom at the fifth position. This unique substitution pattern imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-iodopyridine typically involves the iodination of 2-benzylpyridine. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the pyridine ring. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalytic systems, such as palladium or copper catalysts, can enhance the selectivity and yield of the desired product. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction reactions can convert the benzyl group to a methyl group.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, potassium cyanide, organometallic reagents.
Coupling Reactions: Palladium or copper catalysts, boronic acids, stannanes.
Oxidation Reactions: Potassium permanganate, chromium trioxide.
Reduction Reactions: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products:
Substitution Reactions: Azido, cyano, or alkyl-substituted pyridines.
Coupling Reactions: Biaryl or alkyl-aryl compounds.
Oxidation Products: Benzaldehyde, benzoic acid.
Reduction Products: Methyl-substituted pyridines.
Scientific Research Applications
2-Benzyl-5-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various coupling reactions makes it valuable in the construction of diverse molecular architectures.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its structural similarity to natural pyridine derivatives allows it to interact with biological targets effectively.
Medicine: Research into potential therapeutic applications includes the development of anti-cancer, anti-inflammatory, and antimicrobial agents. The iodine atom can serve as a radiolabel for imaging studies.
Industry: In material science, this compound can be used in the synthesis of polymers, dyes, and other functional materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-iodopyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Benzylpyridine: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodopyridine: Lacks the benzyl group, affecting its lipophilicity and biological activity.
2-Benzyl-3-iodopyridine: The iodine atom is at a different position, leading to variations in chemical behavior and reactivity.
Uniqueness: 2-Benzyl-5-iodopyridine’s unique substitution pattern provides a balance of reactivity and stability, making it a versatile compound in various chemical and biological applications. Its ability to undergo diverse chemical reactions and its potential for biological activity distinguish it from other pyridine derivatives.
Properties
Molecular Formula |
C12H10IN |
|---|---|
Molecular Weight |
295.12 g/mol |
IUPAC Name |
2-benzyl-5-iodopyridine |
InChI |
InChI=1S/C12H10IN/c13-11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
NEGPVKTUYGVKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















